

An In-depth Technical Guide to 2-Chlorobenzoic acid 2-biphenyl ester

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Compound of Interest

Compound Name: 2-Chlorobenzoic acid, 2-biphenyl ester

Cat. No.: B413191

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Abstract: This technical guide provides a comprehensive overview of 2-Chlorobenzoic acid 2-biphenyl ester, also known as phenyl-2-yl 2-chlorobenzoate. It is tailored for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents a detailed protocol for its synthesis via esterification, discusses its potential applications, and outlines essential safety and handling procedures. The guide aims to serve as a critical resource, blending theoretical knowledge with practical, field-proven insights to facilitate its use in research and development.

Introduction

2-Chlorobenzoic acid 2-biphenyl ester is an aromatic ester of significant interest in synthetic organic chemistry. Its structure, which combines a chlorinated benzoic acid moiety with a biphenyl group, makes it a valuable intermediate in the synthesis of more complex molecules. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The presence of the ester linkage and the specific substitution pattern on both aromatic rings provide a scaffold that can be further modified to create novel compounds with potential therapeutic applications.^[1] This guide offers a detailed exploration of its core chemical and physical characteristics to support its application in advanced scientific research.

Chemical Identity and Physicochemical Properties

Establishing the precise identity of a compound is the foundational step for any scientific investigation. The key identifiers and physicochemical properties of 2-Chlorobenzoic acid 2-biphenyl ester are summarized below.

Nomenclature and Structure

The molecule consists of a 2-chlorobenzoic acid component attached to a 2-phenylphenol (also known as [1,1'-biphenyl]-2-ol) through an ester linkage. The chlorine atom at the ortho-position of the benzoate ring and the phenyl group at the ortho-position of the phenol ring create steric hindrance that influences the molecule's conformation and reactivity.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	[1,1'-biphenyl]-2-yl 2-chlorobenzoate	IUPAC
Synonyms	Phenyl-2-yl 2-chlorobenzoate, 2-Biphenylol 2-chlorobenzoate	N/A
CAS Number	Not explicitly found, structural analog is 41998-16-7 (Phenyl 2-chlorobenzoate)	[2]
Molecular Formula	C ₁₉ H ₁₃ ClO ₂	N/A
Molecular Weight	308.76 g/mol	[3]

Physicochemical Characteristics

The physical properties of the compound are dictated by its molecular structure. The large, nonpolar biphenyl and chlorophenyl groups suggest poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Table 2: Predicted Physicochemical Properties

Property	Value	Notes
Appearance	Expected to be a white to off-white solid	Based on similar aromatic esters[4]
Melting Point	Not experimentally determined; likely >100 °C	Aromatic esters are typically solids at room temperature.
Boiling Point	Predicted: 837.84 K (564.69 °C)	Joback Calculated Property for a structural isomer[3]
Solubility	Poorly soluble in water; soluble in organic solvents	Typical for aromatic esters[5]
logP (Octanol/Water Partition Coefficient)	Predicted: 5.226	Crippen Calculated Property for a structural isomer[3]

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Molecular Structure Diagram

The following diagram illustrates the key components of the 2-Chlorobenzoic acid 2-biphenyl ester molecule.

Caption: Molecular structure of 2-Chlorobenzoic acid 2-biphenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR:** The proton NMR spectrum is expected to be complex due to the presence of 13 aromatic protons in distinct chemical environments. Protons on the 2-chlorobenzoyl ring will appear as a set of multiplets in the aromatic region (approx. 7.2-8.0 ppm). The protons on the biphenyl group will also produce a series of overlapping multiplets in a similar region

(approx. 7.1-7.6 ppm). The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atom and the ester group, as well as the anisotropic effects of the adjacent aromatic rings.

- ^{13}C NMR: The carbon NMR spectrum will show 19 distinct signals. The carbonyl carbon of the ester group is expected to appear around 165-170 ppm. The remaining 18 signals in the aromatic region (approx. 120-150 ppm) correspond to the carbons of the two benzene rings. The carbon atoms directly bonded to the chlorine and oxygen atoms will have their chemical shifts significantly influenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~1735	C=O Stretch	Ester Carbonyl
~1600, ~1475	C=C Stretch	Aromatic Ring
~1250-1100	C-O Stretch	Ester Linkage
~750	C-Cl Stretch	Aryl Halide

Causality: The strong absorption at $\sim 1735 \text{ cm}^{-1}$ is highly characteristic of the carbonyl group in an aromatic ester. Its position is influenced by conjugation with the benzene ring. The C-O stretching vibrations are also key indicators of the ester functionality.^[6]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be observed at m/z 308, with a characteristic $\text{M}+2$ peak at m/z 310 (approximately one-third the intensity) due to the presence of the ^{37}Cl isotope. Key fragmentation pathways would likely involve the

cleavage of the ester bond, leading to fragments corresponding to the 2-chlorobenzoyl cation (m/z 139/141) and the 2-biphenyloxy radical or related ions.

Synthesis and Mechanistic Pathway

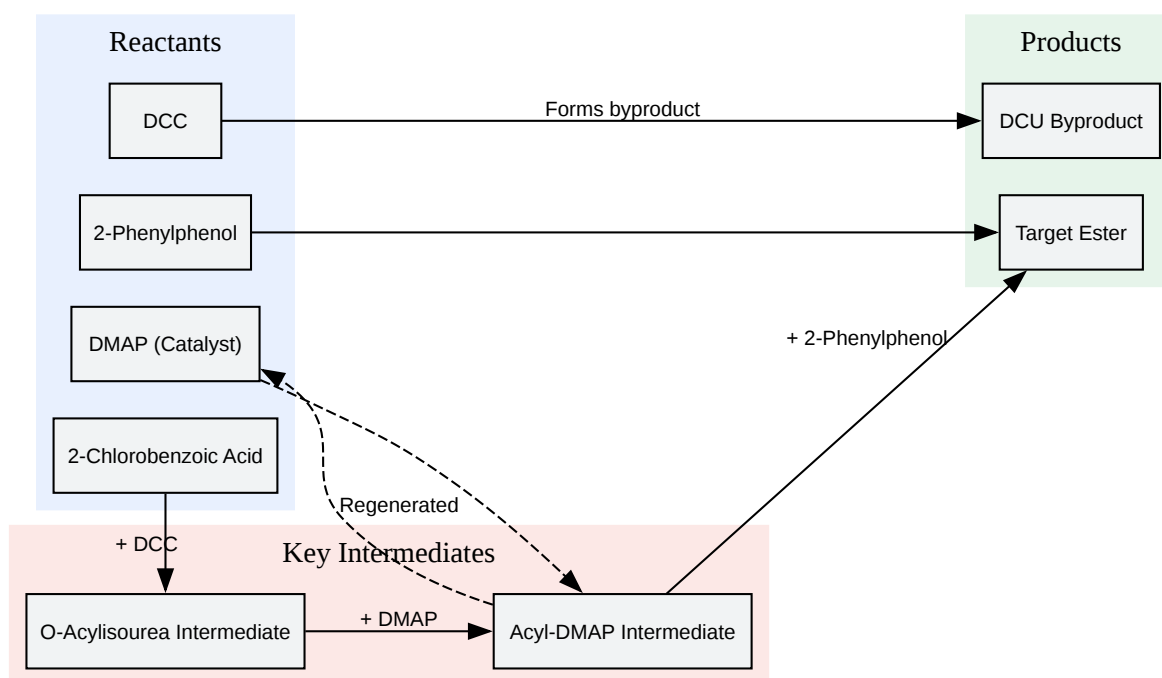
The most direct and common method for synthesizing this ester is through the esterification of 2-chlorobenzoic acid with 2-phenylphenol. A standard and reliable method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

- Materials:
 - 2-Chlorobenzoic acid (1.0 eq)[5][7]
 - 2-Phenylphenol (1.0 eq)[8]
 - Dicyclohexylcarbodiimide (DCC) (1.1 eq)
 - 4-Dimethylaminopyridine (DMAP) (0.1 eq)
 - Dichloromethane (DCM), anhydrous
- Procedure:
 - To a round-bottom flask under an inert atmosphere (N_2 or Ar), add 2-chlorobenzoic acid, 2-phenylphenol, and DMAP.
 - Dissolve the solids in anhydrous DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
- Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure ester.
- Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of the product. The formation of the DCU byproduct is a visual indicator of the reaction's progress. Final purity is confirmed by NMR and MS analysis of the purified product.

Reaction Mechanism Workflow



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Caption: Workflow of the Steglich esterification synthesis.

Applications and Biological Relevance

While specific applications for 2-Chlorobenzoic acid 2-biphenyl ester are not widely documented, its structural motifs are present in molecules of significant interest.

- **Pharmaceutical Intermediates:** As a biphenyl derivative, this compound can serve as a key building block for synthesizing novel drug candidates. Biphenyl structures are found in various pharmacologically active molecules.[1]
- **Material Science:** Aromatic esters are often used in the development of polymers, resins, and other advanced materials due to their thermal stability and specific physical properties.
- **Agrochemicals:** The biphenyl structure is also a feature in some fungicides and other crop protection products.[8][9]

The biological activity of related phenyl benzoate compounds has been investigated for various properties, although many simple derivatives show limited activity.[10] However, its value lies in its potential as a scaffold for creating more complex and potent molecules.

Safety and Handling

Proper safety precautions are essential when working with this and any chemical compound in a laboratory setting. The safety profile is based on the known hazards of its constituent starting materials, 2-chlorobenzoic acid and 2-phenylphenol.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[11]
- **Toxicology:** 2-Chlorobenzoic acid is known to cause serious eye irritation and skin irritation. [11][13] 2-Phenylphenol is also a known irritant.[15] Assume the ester product has similar irritant properties.

- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7][13] Keep the container tightly sealed.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Chlorobenzoic acid 2-biphenyl ester is a well-defined chemical entity with a structure amenable to further synthetic modification. This guide has provided a comprehensive technical overview, from its fundamental chemical identity and spectroscopic fingerprint to a reliable synthesis protocol and necessary safety precautions. For researchers in synthetic chemistry and drug discovery, this compound represents a versatile intermediate, offering a platform for the development of novel molecules with potential applications across various scientific disciplines.

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